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Abstract

Azelaic acid, a dicarboxylic acid of significant interest in dermatology and drug development,
boasts a fascinating history of discovery rooted in the study of skin microflora. This technical
guide provides an in-depth exploration of the origins of azelaic acid, detailing its initial
identification and the key researchers involved. Furthermore, it delineates its primary natural
sources, including commercially important grains and the commensal yeast Malassezia furfur.
This document furnishes quantitative data on the concentration of azelaic acid in these
sources, presents detailed experimental protocols for its extraction and analysis, and illustrates
key signaling pathways influenced by this multifaceted molecule.

Discovery of Azelaic Acid

The discovery of azelaic acid is credited to the pioneering work of Marcella Nazzaro-Porro and
Siro Passi at the San Gallicano Dermatological Institute in Rome. Their investigation, initially
focused on the skin lipid environment and the pathogenesis of pityriasis versicolor, a common
superficial fungal infection, led to a serendipitous finding. They observed that the yeast
responsible for this condition, then known as Pityrosporum ovale (now classified as Malassezia
furfur), was capable of producing dicarboxylic acids, including azelaic acid, when cultured in
the presence of certain unsaturated fatty acids. This discovery opened the door to
understanding the biological activities of azelaic acid and its subsequent development as a
therapeutic agent.
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Natural Sources of Azelaic Acid

Azelaic acid is a naturally occurring compound found in both the plant and microbial
kingdoms. Its presence in common grains and its production by a commensal skin yeast
underscore its biocompatibility and relevance in biological systems.

Cereal Grains

Azelaic acid is present in several staple cereal grains, including wheat (Triticum spp.), rye
(Secale cereale), and barley (Hordeum vulgare)[1][2][3][4]. The concentration of azelaic acid in
these grains can vary depending on the specific cultivar, growing conditions, and the part of the
grain analyzed.

Microbial Synthesis by Malassezia furfur

The yeast Malassezia furfur, a lipophilic microorganism that is a normal inhabitant of human
skin, is a significant natural source of azelaic acid[1][5][6][7]. This yeast possesses the
enzymatic machinery to oxidize unsaturated fatty acids, such as oleic acid found in sebum, to
produce a range of dicarboxylic acids, with azelaic acid being a prominent product[1].

Quantitative Analysis of Azelaic Acid in Natural
Sources

The concentration of azelaic acid in its natural sources is a critical parameter for researchers
and drug development professionals. The following table summarizes the available quantitative
data.
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Concentration of

Natural Source Sample Type . . Reference
Azelaic Acid
Wheat (Triticum Whole Grain
o 0.013% wiv [4]
durum) (Naviglio® Extract)
Wheat (Triticum Whole Grain Flour Below Limit of ]
durum) (Aqueous Extract) Quantification
Data not available in
Rye (Secale cereale) Grain the reviewed
literature.
Data not available in
Barley (Hordeum ) ]
Grain the reviewed
vulgare) .
literature.
Dependent on culture
Malassezia furfur Culture Supernatant conditions and [1]

substrate.

Experimental Protocols

Extraction and Quantification of Azelaic Acid from

Wheat Grain

This protocol is adapted from the methodology described by Spaggiari et al. (2023)[4].

4.1.1. Extraction

o Sample Preparation: Mill whole wheat grains into a fine powder.

¢ Solvent Extraction: Suspend 10 g of wheat powder in 100 mL of a 70:30 (v/v) ethanol-water

solution.

e Maceration: Stir the suspension at room temperature for 24 hours.

o Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
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Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary
evaporator to obtain the crude extract.

Sample for Analysis: Dissolve a known weight of the crude extract in the mobile phase for
HPLC-MS analysis.

4.1.2. Quantification by HPLC-MS

o Chromatographic System: A high-performance liquid chromatograph coupled with a mass
spectrometer (HPLC-MS).

e Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

» Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in
acetonitrile (Solvent B).

e Flow Rate: 0.5 mL/min.
e Injection Volume: 10 pL.
e Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

¢ Quantification: Monitor the specific m/z transition for azelaic acid. Create a calibration curve
using certified reference standards of azelaic acid to quantify the concentration in the
sample extracts.

Production and Quantification of Azelaic Acid from
Malassezia furfur

This protocol is a generalized procedure based on the known lipid-dependent nature of
Malassezia furfur and its ability to produce azelaic acid from unsaturated fatty acids[1].

4.2.1. Cultivation of Malassezia furfur
o Culture Medium: Prepare a modified Dixon's agar or broth containing:

o Malt extract
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[e]

Peptone

o

Glucose

[¢]

Glycerol

[¢]

Tween 40 or Tween 80 (as a lipid source)

[e]

Oleic acid (to induce azelaic acid production, typically at a concentration of 0.5-1% v/v)

 Inoculation: Inoculate the sterile medium with a pure culture of Malassezia furfur.

 Incubation: Incubate the culture at 30-32°C for 7-14 days with gentle agitation for broth
cultures.

4.2.2. Extraction and Quantification by GC-MS

This protocol is adapted from a general method for the analysis of dicarboxylic acids in
biological samples.

o Sample Preparation: Centrifuge the broth culture to separate the yeast cells from the
supernatant. The supernatant will contain the secreted azelaic acid.

o Extraction:

[¢]

Acidify the supernatant to pH 2 with HCI.

o

Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl
acetate.

o

Pool the organic phases and dry over anhydrous sodium sulfate.

[e]

Evaporate the solvent to obtain the crude extract.
» Derivatization:

o To increase volatility for GC analysis, derivatize the azelaic acid by converting it to its
methyl ester. This can be achieved by reacting the extract with a methylating agent like
BF3-methanol.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b000161?utm_src=pdf-body
https://www.benchchem.com/product/b000161?utm_src=pdf-body
https://www.benchchem.com/product/b000161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e GC-MS Analysis:
o Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Carrier Gas: Helium.

o Temperature Program: An appropriate temperature gradient to separate the derivatized
fatty acids.

o Mass Spectrometry: Electron ionization (EI) with scanning of a suitable mass range.

o Quantification: Identify the dimethyl azelate peak based on its retention time and mass
spectrum compared to a derivatized azelaic acid standard. Quantify using an internal
standard method.

Signaling Pathways Modulated by Azelaic Acid

Azelaic acid exerts its biological effects through the modulation of several key cellular
signaling pathways.

Inhibition of the NF-kB Signaling Pathway

Azelaic acid has been shown to interfere with the pro-inflammatory NF-kB (nuclear factor
kappa-light-chain-enhancer of activated B cells) signaling pathway. It can inhibit the
phosphorylation of IkB (inhibitor of kappa B), which prevents the translocation of the active NF-
KB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes|[5]

[8].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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